molecular formula C5H3FN2O3 B1620803 2-Nitro-5-fluoropyridine N-oxide CAS No. 935753-02-9

2-Nitro-5-fluoropyridine N-oxide

Cat. No. B1620803
M. Wt: 158.09 g/mol
InChI Key: VCULLFRHZQRKNL-UHFFFAOYSA-N
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Description

2-Nitro-5-fluoropyridine N-oxide is an organic compound with the molecular formula C5H3FN2O3 . It is a part of the fluoropyridine series of organic raw materials .


Synthesis Analysis

The synthesis of N-oxides of pyridines and related compounds can be achieved by the oxidation of tertiary nitrogen compounds with sodium percarbonate, an efficient oxygen source . The reaction yields N-oxides in excellent yields in the presence of various rhenium-based catalysts under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of 2-Nitro-5-fluoropyridine N-oxide consists of a pyridine ring with a nitro group (-NO2) and a fluorine atom (-F) attached to it . The molecular weight of the compound is 158.08700 .


Chemical Reactions Analysis

Nitropyridines, such as 2-Nitro-5-fluoropyridine N-oxide, can undergo various reactions. For instance, reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO in water, 3-nitropyridine is obtained .


Physical And Chemical Properties Analysis

2-Nitro-5-fluoropyridine N-oxide has a density of 1.56g/cm3 . It has a boiling point of 403.9ºC at 760 mmHg . The compound’s flash point is 198.1ºC .

Scientific Research Applications

Directive Influence in Nitration

  • 2-Nitro-5-fluoropyridine N-oxide demonstrates a directive influence during nitration processes. The structure and reactivity of such compounds have been explored in various derivatives of pyridine-N-oxide, showing how different groups affect the nitration outcome (Hertog & Ammers, 2010).

Synthesis of Fluorinated Pyridines

  • This chemical is used in the synthesis of meta-substituted fluoropyridines. A study demonstrated the direct fluorination of a pyridine N-oxide to produce a meta fluorinated pyridine, which has implications for pharmaceutical and radiopharmaceutical synthesis (Brugarolas et al., 2016).

Preparation of Pyridine Derivatives

  • Research has been conducted on the preparation of various pyridine derivatives using 2-Nitro-5-fluoropyridine N-oxide and its related compounds. These studies provide insights into efficient synthetic routes for producing valuable chemical structures (Jankowiak et al., 2008).

Structural Characterization

  • Structural characterization of nitrous oxide complexes, including those related to 2-Nitro-5-fluoropyridine N-oxide, has been reported. Such research offers insights into the properties and potential applications of these complexes in various scientific fields (Piro et al., 2011).

Reactions with Nitric Oxide

  • The compound has been studied for its reactions with nitric oxide, exploring its role in the formation of nitric oxide complexes and their potential applications in biomedical research (Saavedra et al., 2001).

Synthesis of Nitrate Esters

  • 2-Nitro-5-fluoropyridine N-oxide is also used in the synthesis of nitrate esters, which have potential applications as anticancer and antiviral agents. Such studies highlight its role in the production of medically relevant compounds (Naimi et al., 2003).

Grignard Reagents in Substitution Reactions

  • The compound is utilized in substitution reactions involving Grignard reagents, enabling the synthesis of aryl or alkenylpyridine N-oxides. This research opens up avenues for the production of various substituted pyridine derivatives (Zhang et al., 2012).

Fluoropyridine Synthesis for PET Imaging

  • It plays a crucial role in the synthesis of fluoropyridines, particularly in positron emission tomography (PET) imaging applications. This research underscores its importance in developing diagnostic tools (Xiong et al., 2015).

Theoretical Investigations

  • Theoretical investigations have been conducted on the structure of 2-Nitro-5-fluoropyridine N-oxide, providing a deeper understanding of its properties and potential applications in various scientific fields (Dakkouri & Typke, 2013).

Safety And Hazards

When handling 2-Nitro-5-fluoropyridine N-oxide, it is advised to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . The compound should be used only outdoors or in a well-ventilated area .

Future Directions

The unique properties of fluorine make fluorinated organic compounds, such as 2-Nitro-5-fluoropyridine N-oxide, attractive in many research areas . Therefore, the development of N-F fluorinating agents and their fluorinations is a promising future direction .

properties

IUPAC Name

5-fluoro-2-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O3/c6-4-1-2-5(8(10)11)7(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCULLFRHZQRKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C=C1F)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376740
Record name 2-Nitro-5-fluoropyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-5-fluoropyridine N-oxide

CAS RN

935753-02-9
Record name 2-Nitro-5-fluoropyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Dakkouri, V Typke - Structural chemistry, 2013 - Springer
HF, B3LYP, and MP2 wave functions in combination with Pople 6-31, 6-311 augmented with polarization functions on all atoms and Dunning double- and triple-zeta basis sets have …
Number of citations: 6 link.springer.com

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